2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole is a synthetic compound belonging to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds known for their diverse biological activities. This particular compound features a benzodioxole moiety and a sulfanyl group attached to a 1,3,4-oxadiazole ring. Its unique structure suggests potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
This compound is classified under small organic molecules and is recognized for its potential therapeutic applications. It has been documented in various scientific literature and databases, including DrugBank with the accession number DB07014 . The compound's chemical formula is with a molecular weight of approximately 360.36 g/mol .
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the following steps:
The detailed synthesis protocols can vary based on the specific starting materials used and desired substituents.
The molecular structure of 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole features:
The structural formula can be represented as follows:
Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are typically employed to confirm the structure. Characteristic peaks in IR spectra may include N–H stretching around 3200 cm, C=O stretching near 1650 cm, and C–S stretching around 600 cm .
The chemical reactivity of this compound can involve several types of reactions:
These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole is not fully elucidated but is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors.
Potential mechanisms include:
Molecular docking studies can provide insights into binding affinities and interaction patterns with target proteins .
The physical properties of 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole include:
Chemical properties include:
The applications of 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole span several fields:
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole (Chemical Formula: C₁₇H₁₃FN₂O₄S; Molecular Weight: 360.36 g/mol) follows established routes for 1,3,4-oxadiazole derivatives, incorporating key functionalization steps. A primary approach involves the cyclodehydration of diacylhydrazides (1,2-diacylhydrazines) derived from appropriately substituted carboxylic acid precursors. The synthesis typically begins with the esterification of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), followed by reaction with hydrazine hydrate to yield the corresponding acid hydrazide. This hydrazide intermediate then reacts with a suitable derivative of (3-fluoro-4-methoxyphenyl)acetic acid—specifically, its acid chloride or activated ester—to form a diacylhydrazide intermediate. Subsequent ring closure via cyclodehydration forms the target 1,3,4-oxadiazole scaffold bearing the benzodioxolyl group at the C2 position.
Functionalization at the C5 position with the [(3-fluoro-4-methoxybenzyl)sulfanyl] group is achieved either:
Alternative pathways explored for related 1,3,4-oxadiazoles include direct reactions of amidoximes with carboxylic acids/esters under activating conditions or using (N-isocyanimino)triphenylphosphorane reagents, though these are less commonly reported for this specific sulfanylbenzyl substitution pattern [6].
Table 1: Key Synthetic Intermediates for Target Compound
| Intermediate Type | Example Structure | Role in Synthesis |
|---|---|---|
| Precursor Carboxylic Acid | 1,3-Benzodioxole-5-carboxylic acid | Provides benzodioxolyl moiety for C2 position |
| Precursor Thiol/Alkyl Halide | (3-Fluoro-4-methoxybenzyl) chloride/bromide | Provides [(3-fluoro-4-methoxybenzyl)sulfanyl] moiety for C5 position |
| Key Intermediate | 2-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazole-5-thiol | Nucleophile for alkylation to introduce C5 substituent |
| Diacylhydrazide Intermediate | N′-[2-(1,3-Benzodioxol-5-yl)-2-oxoacetyl]-S-[(3-fluoro-4-methoxybenzyl)]carbohydrazonothioate | Precursor for direct cyclization to target molecule |
The cyclodehydration step, converting the diacylhydrazide intermediate into the 1,3,4-oxadiazole ring, is critical and heavily dependent on the choice of dehydrating agent. This step involves the elimination of water to form the oxadiazole heterocycle. Common cyclodehydrating agents exhibit varying efficiencies and influence reaction yield, purity, and scalability:
Table 2: Cyclodehydrating Agents for 1,3,4-Oxadiazole Formation
| Dehydrating Agent | Reaction Conditions | Relative Yield | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Reflux (105-110°C), 5-8 hours | High | Highly effective, widely used | Corrosive, acidic waste, requires quenching |
| Thionyl Chloride (SOCl₂) | Reflux (76°C) or lower T, 2-6 hrs | Moderate-High | Effective, lower boiling point | Potential chlorination side reactions |
| Phosphorus Pentoxide (P₂O₅) | 120-140°C, 4-10 hours | Moderate | Strong dehydrating power | Difficult handling, heterogeneous mixture |
| Triflic Anhydride | -10°C to RT, 1-3 hours | High | Very powerful, fast, low T | Extremely expensive, highly moisture sensitive |
| Polyphosphoric Acid (PPA) | 120-150°C, 4-12 hours | Moderate | No chlorination risk | Viscous, difficult work-up, high T |
For the target compound 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, phosphorus oxychloride-mediated cyclization is the most relevant and commonly employed method, as evidenced by syntheses of closely related 1,3,4-oxadiazoles bearing complex aryl and sulfanylalkyl substituents [2] [3]. The reaction requires careful control of stoichiometry, temperature, and work-up procedures to maximize yield and purity of the crystalline solid product.
The biological activity, particularly Glycogen Synthase Kinase-3β (GSK-3β) inhibition, of this oxadiazole derivative is highly sensitive to structural modifications on both the 2-(1,3-benzodioxol-5-yl) and 5-[(3-fluoro-4-methoxybenzyl)sulfanyl] moieties. Structure-activity relationship (SAR) studies, supported by X-ray crystallography, reveal the specific roles of these substituents:
Table 3: Substituent Effects on GSK-3β Inhibitory Potency
| Modification Point | Specific Modification | Effect on GSK-3β Potency | Rationale |
|---|---|---|---|
| Benzodioxole (C2 Substituent) | Replacement with phenyl | ↓↓↓ (Severe decrease) | Loss of key interactions in hinge region pocket |
| Replacement with 3,4-dimethoxyphenyl | ↓↓ | Different conformation, potential steric clash, metabolic vulnerability | |
| Replacement with 3,4-methylenedioxyphenyl (Target) | Reference Potency | Optimal fit in hydrophobic pocket near hinge (Val135, Asp133, Tyr134) | |
| Substitution on benzodioxole ring (e.g., 6-Me) | ↓ | Steric hindrance disrupting optimal binding pose | |
| C5 Linker | Sulfanyl (-S-) linker (Target) | Reference Potency | Optimal length, hydrophobic/polarizable interaction |
| Replacement with oxy (-O-) linker | ↓↓↓ | Loss of key hydrophobic contacts, altered geometry | |
| Replacement with methylene (-CH₂-) linker | ↓↓↓ | Loss of key interactions, altered geometry | |
| Aryl Ring (C5 Substituent) | 3-Fluoro-4-methoxybenzyl (Target) | Reference Potency | Optimal combination: F provides halogen bond/dipole, OMe fills hydrophobic pocket |
| 4-Methoxybenzyl (lacking 3-F) | ↓↓ | Loss of critical interaction provided by fluorine | |
| 3-Fluorobenzyl (lacking 4-OMe) | ↓↓ | Loss of hydrophobic filling and potential H-bond from methoxy | |
| 3-Chloro-4-methoxybenzyl | ↓ | Larger chlorine causes steric clash or suboptimal dipole | |
| Benzyl (unsubstituted) | ↓↓↓ | Lacks both critical 3-F and 4-OMe interactions | |
| Replacement with alkyl chain | ↓↓↓ | Loss of aromatic ring interactions |
The X-ray co-crystal structure of the target compound bound to GSK-3β (PDB ID: 3F7Z) unequivocally validates these SAR observations [5]. The structure reveals:
This precise combination of the 1,3-benzodioxol-5-yl group at C2 and the 3-fluoro-4-methoxybenzylsulfanyl group at C5, connected via the 1,3,4-oxadiazole core, results in a highly potent and selective GSK-3β inhibitor. Optimization efforts confirmed that modifications to either aromatic system or the linker generally lead to reduced activity, highlighting the finely tuned nature of this molecular scaffold for targeting GSK-3β [1] [3] [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2